molecular formula C11H9NO2 B15070475 8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione

8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B15070475
M. Wt: 187.19 g/mol
InChI Key: LJIBAUVYCANRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound that features a fused indene and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione can be achieved through several methods. One efficient approach involves the oxidative cyclization of diynes with pyridine N-oxides using copper (I) and gold (I) catalysts . This method leverages the selective activation of non-polarized and aminated alkynes, leading to the formation of the desired pyrrole derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with molecular targets through its fused ring system. This interaction can modulate various biological pathways, making it a candidate for drug development. The exact molecular targets and pathways depend on the specific application and functionalization of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

4,8b-dihydro-3aH-indeno[1,2-c]pyrrole-1,3-dione

InChI

InChI=1S/C11H9NO2/c13-10-8-5-6-3-1-2-4-7(6)9(8)11(14)12-10/h1-4,8-9H,5H2,(H,12,13,14)

InChI Key

LJIBAUVYCANRJD-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3=CC=CC=C31)C(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.